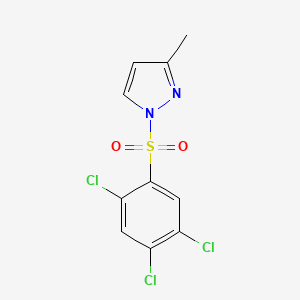
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor (TLR) signaling pathways. TLRs are a family of proteins that play a crucial role in the innate immune response to pathogens. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
Mecanismo De Acción
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole selectively inhibits TLR signaling pathways by binding to the intracellular domain of TLR4, thereby preventing the activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been shown to have a potent anti-inflammatory effect in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and MIP-1α. 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been shown to reduce the infiltration of inflammatory cells into tissues and to protect against tissue damage caused by inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its specificity for TLR4 signaling pathways, which allows for targeted inhibition of the inflammatory response. However, one limitation of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. One area of focus could be the development of more potent and selective TLR inhibitors based on the structure of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. Another area of research could be the identification of biomarkers that predict response to 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole treatment in different disease settings. Additionally, further studies could explore the potential of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in combination with other anti-inflammatory agents for the treatment of inflammatory diseases.
Métodos De Síntesis
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using a multistep process involving the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The resulting product is then purified using chromatography techniques to obtain 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in its pure form.
Aplicaciones Científicas De Investigación
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have a protective effect against ischemia-reperfusion injury in various organs, including the heart and liver.
Propiedades
IUPAC Name |
3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODTEKQDCNEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

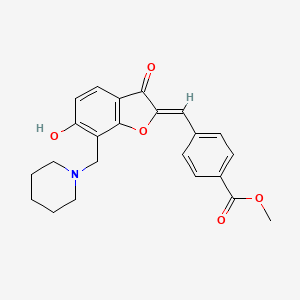

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
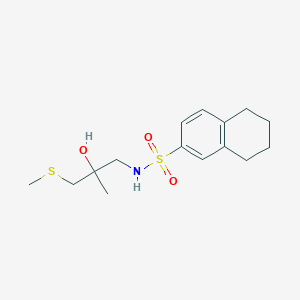
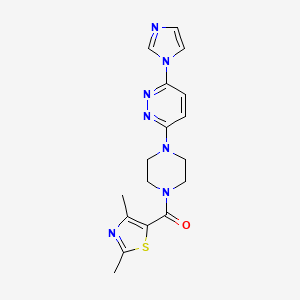
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
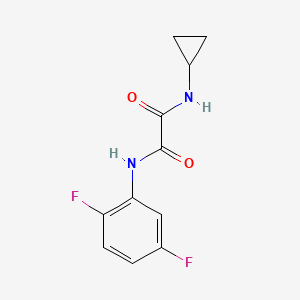
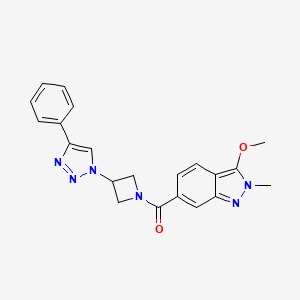
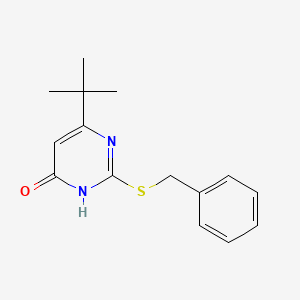

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)

